molecular formula C23H27FN4O4 B560082 CCT241533 CAS No. 1262849-73-9

CCT241533

Cat. No.: B560082
CAS No.: 1262849-73-9
M. Wt: 442.5 g/mol
InChI Key: HZASIAXCPXTISQ-NVXWUHKLSA-N
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Mechanism of Action

Target of Action

CCT241533, also known as UNII-79D8PWX59X, is a potent and selective inhibitor of CHK2 (Checkpoint Kinase 2) . CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .

Mode of Action

This compound binds to the ATP pocket of CHK2, inhibiting its activity . This compound inhibits CHK2 with an IC50 of 3 nmol/L and shows minimal cross-reactivity against a panel of kinases at 1 μmol/L . It blocks CHK2 activity in human tumor cell lines in response to DNA damage, as shown by inhibition of CHK2 autophosphorylation at S516 .

Biochemical Pathways

The cell responds to genotoxic stress via a complex integrated network of signaling pathways and checkpoints. DNA damage is sensed by either the MRN/ATM/CHK2 pathway (double-strand breaks, DSB) or the ATRIP/ATR/CHK1 pathway (single-strand breaks, SSB) . Detection of DNA DSBs by the MRE11–RAD50–NBS1 (MRN) complex leads to the activation of ataxia telangiectasia-mutated (ATM) kinase, which can then phosphorylate CHK2 on threonine 68 (T68) . This phosphorylation allows CHK2 to dimerize and autophosphorylate in the trans position at threonines 383 and 387, resulting in full activation .

Pharmacokinetics

It is known that this compound is an atp-competitive inhibitor of chk2 .

Result of Action

This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage, as shown by inhibition of CHK2 autophosphorylation at S516 . It potentiates the cytotoxicity of two structurally distinct PARP inhibitors . Clear induction of the pS516 CHK2 signal was seen with a PARP inhibitor alone, and this activation was abolished by this compound .

Action Environment

The action of this compound can be influenced by the cellular environment. For example, it has been shown to potentiate the growth inhibitory effect of two structurally distinct Poly (ADP-ribose) polymerase (PARP) inhibitors in p53 defective human cancer cells . .

Biochemical Analysis

Biochemical Properties

CCT241533 is an ATP competitive inhibitor of recombinant CHK2 in vitro . It binds to CHK2 in the ATP pocket, inhibiting CHK2 with an IC50 of 3 nmol/L . It shows minimal cross-reactivity against a panel of kinases at 1 μmol/L .

Cellular Effects

This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage . This is demonstrated by the inhibition of CHK2 autophosphorylation at S516, band shift mobility changes, and HDMX degradation . It does not potentiate the cytotoxicity of a selection of genotoxic agents in several cell lines . It significantly potentiates the cytotoxicity of two structurally distinct PARP inhibitors .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CHK2, a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks . The compound binds to the ATP binding pocket of CHK2, blocking its activity in human tumor cell lines in response to DNA damage . This results in the inhibition of CHK2 autophosphorylation at S516, band shift mobility changes, and HDMX degradation .

Temporal Effects in Laboratory Settings

It has been shown that this compound blocks CHK2 activity in human tumor cell lines in response to DNA damage .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reverse tamoxifen resistance in a dose-dependent manner .

Metabolic Pathways

It is known that it inhibits CHK2, a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .

Preparation Methods

CCT241533 is synthesized through a series of chemical reactions involving the formation of a quinazoline core structure. The synthetic route typically involves the following steps:

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

CCT241533 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

CCT241533 is unique in its high selectivity and potency as a CHK2 inhibitor. Similar compounds include:

This compound stands out due to its minimal cross-reactivity with other kinases and its ability to potentiate the effects of PARP inhibitors in cancer therapy .

Properties

IUPAC Name

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28)/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZASIAXCPXTISQ-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262849-73-9
Record name CCT-241533
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262849739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CCT-241533
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D8PWX59X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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